Ethyl 5-methylhex-2-ynoate Ethyl 5-methylhex-2-ynoate
Brand Name: Vulcanchem
CAS No.: 65236-42-2
VCID: VC14407151
InChI: InChI=1S/C9H14O2/c1-4-11-9(10)7-5-6-8(2)3/h8H,4,6H2,1-3H3
SMILES:
Molecular Formula: C9H14O2
Molecular Weight: 154.21 g/mol

Ethyl 5-methylhex-2-ynoate

CAS No.: 65236-42-2

Cat. No.: VC14407151

Molecular Formula: C9H14O2

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-methylhex-2-ynoate - 65236-42-2

Specification

CAS No. 65236-42-2
Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
IUPAC Name ethyl 5-methylhex-2-ynoate
Standard InChI InChI=1S/C9H14O2/c1-4-11-9(10)7-5-6-8(2)3/h8H,4,6H2,1-3H3
Standard InChI Key ICNQKMFHGOHUCM-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C#CCC(C)C

Introduction

Structural and Nomenclature Considerations

Molecular Architecture

Ethyl 5-methylhex-2-ynoate (systematic name: ethyl (2E)-5-methylhex-2-ynoate) has the molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol. Its structure comprises:

  • A six-carbon chain (hex-) with a triple bond at position 2 (-2-ynoate).

  • A methyl group (-CH₃) at position 5.

  • An ethyl ester functional group (-COOCH₂CH₃) at the terminal carboxylate.

The triple bond introduces significant rigidity and electron density polarization, influencing reactivity in cycloadditions and nucleophilic attacks.

Spectroscopic Signatures

Predicted spectroscopic data based on analogous alkynoates:

TechniqueKey Features
IR SpectroscopyStrong absorption at ~2200 cm⁻¹ (C≡C stretch), ~1740 cm⁻¹ (ester C=O stretch).
¹H NMRδ 1.25–1.30 (t, 3H, ester -CH₂CH₃), δ 2.10–2.30 (m, 2H, CH₂ adjacent to C≡C).
¹³C NMRδ 14.1 (ester CH₃), δ 60.5 (ester CH₂), δ 85–90 (sp-hybridized carbons).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Ethyl 5-methylhex-2-ynoate can be synthesized via two primary routes:

Route 1: Esterification of 5-Methylhex-2-ynoic Acid

  • Reactants: 5-Methylhex-2-ynoic acid, ethanol, sulfuric acid (catalyst).

  • Conditions: Reflux at 80–100°C for 6–8 hours.

  • Workup: Neutralization with NaHCO₃, extraction with diethyl ether, and distillation under reduced pressure.

Route 2: Alkyne Alkylation

  • Reactants: Propargyl bromide, ethyl acetoacetate, LDA (lithium diisopropylamide).

  • Conditions: Dry THF, -78°C to room temperature, 12 hours.

  • Workup: Acidic quench, column chromatography purification.

Industrial Scalability Challenges

Industrial production faces hurdles due to:

  • Triple Bond Stability: Susceptibility to polymerization under high-temperature conditions.

  • Catalyst Poisoning: Alkynyl intermediates often deactivate conventional catalysts.

Physicochemical Properties

Physical State and Solubility

  • Appearance: Clear, colorless liquid.

  • Boiling Point: Estimated 185–190°C (extrapolated from hex-2-ynoate analogs).

  • Solubility: Miscible with organic solvents (e.g., ethanol, diethyl ether); insoluble in water.

Reactivity and Functionalization

Nucleophilic Additions

The triple bond undergoes regioselective additions:

Reaction TypeReagentsProduct
HydrogenationH₂/Pd-BaSO₄Ethyl 5-methylhexanoate
HydrationHgSO₄/H₂SO₄Ethyl 5-methylhex-2-enoate
HydrohalogenationHBr (1 equiv)Ethyl 5-methyl-2-bromohex-2-enoate

Ester Hydrolysis

  • Acidic Hydrolysis: Yields 5-methylhex-2-ynoic acid and ethanol.

  • Basic Hydrolysis: Forms sodium 5-methylhex-2-ynoate.

Knowledge Gaps and Future Directions

Current limitations in understanding Ethyl 5-methylhex-2-ynoate include:

  • Catalytic Hydrogenation Kinetics: Optimal conditions for selective reduction.

  • Biological Activity: Untested antimicrobial or anticancer properties.

Recommendations:

  • Conduct systematic studies on its photostability and polymerization thresholds.

  • Explore coordination chemistry with transition metals for catalytic applications.

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